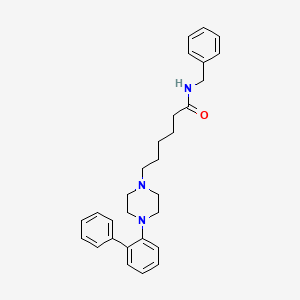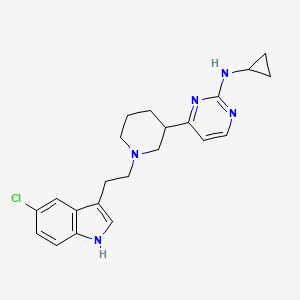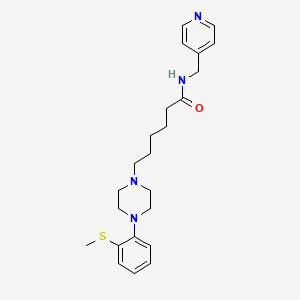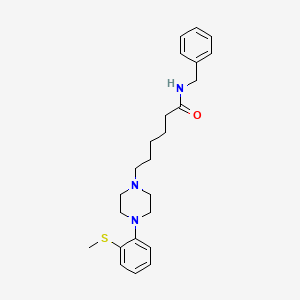
N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with diphenylacetonitrile under specific conditions to introduce the diphenyl group. The final step involves the reaction of the resulting compound with hexanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer advantages such as ease of isolation, reduction in waste emissions, and improved safety. Catalysts such as palladium or platinum are often used to facilitate the reactions, and conditions such as temperature and pressure are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Halogenation, for example, can be achieved using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-chloroaniline: Similar in structure but with a chlorine atom instead of the diphenyl group.
N-Benzyl-4-nitroaniline: Contains a nitro group instead of the diphenyl group.
N-Benzyl-4-piperidine formaldehyde: Similar piperidine structure but with different substituents.
Uniqueness
N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide is unique due to its combination of benzyl and diphenyl groups, which confer specific chemical properties and potential biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H35N3O |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-benzyl-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide |
InChI |
InChI=1S/C29H35N3O/c33-29(30-24-25-12-4-1-5-13-25)18-8-3-11-19-31-20-22-32(23-21-31)28-17-10-9-16-27(28)26-14-6-2-7-15-26/h1-2,4-7,9-10,12-17H,3,8,11,18-24H2,(H,30,33) |
InChI Key |
LQFAQQWXFSOOQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-(4-Chlorophenyl)-2,6-diazabicyclo[2.2.1]heptan-2-yl)-1-(4-fluorophenyl)butan-1-one](/img/structure/B10792110.png)
![3-(4-Chlorophenyl)-8-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10792114.png)
![3-(4-Chlorophenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-3-ol](/img/structure/B10792118.png)

![[3-(10,11-Dihydro-dibenzo[a,d]cyclohepten-5-ylidene)-propyl]-methyl-[4-(3-piperidin-1-yl-propoxy)-benzyl]-amine](/img/structure/B10792130.png)
![2-[6-[4-(2-Diphenyl)-1-piperazinyl]-1-oxohexyl]isoindoline](/img/structure/B10792137.png)
![2-[6-[4-(2-(1-Methylethyl)phenyl)-1-piperazinyl]-1-oxohexyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10792144.png)
![2-[6-[4-(2-Methylthiophenyl)-1-piperazinyl]-1-oxohexyl]isoindoline](/img/structure/B10792145.png)


![2-[6-[4-(2-Methoxyphenyl)-1-piperazinyl]-1-oxohexyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10792158.png)
![2-[6-[4-(2-(1-Methylethyl)phenyl)-1-piperazinyl]-1-oxohexyl]isoindoline](/img/structure/B10792182.png)


